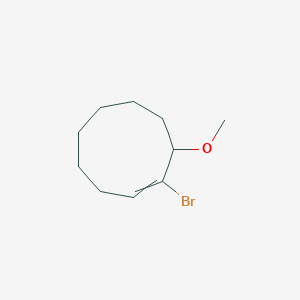
1-Bromo-9-methoxycyclonon-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-9-methoxycyclonon-1-ene is an organic compound characterized by a nine-membered cycloalkene ring with a bromine atom and a methoxy group attached
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-9-methoxycyclonon-1-ene can be synthesized through the bromination of 9-methoxycyclonon-1-ene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
1-Bromo-9-methoxycyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclonon-1-enes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 9-Methoxycyclonon-1-ene derivatives.
Elimination: Cyclonon-1-enes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclonon-1-enes.
科学的研究の応用
1-Bromo-9-methoxycyclonon-1-ene has several applications in scientific research:
作用機序
The mechanism of action of 1-Bromo-9-methoxycyclonon-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions. These interactions are crucial for the compound’s reactivity and its ability to form diverse products .
類似化合物との比較
Similar Compounds
1-Bromo-9-hydroxycyclonon-1-ene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Bromo-9-methylcyclonon-1-ene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-Bromo-9-methoxycyclonon-1-ene is unique due to the presence of both a bromine atom and a methoxy group on a nine-membered cycloalkene ring.
特性
CAS番号 |
61045-43-0 |
|---|---|
分子式 |
C10H17BrO |
分子量 |
233.14 g/mol |
IUPAC名 |
1-bromo-9-methoxycyclononene |
InChI |
InChI=1S/C10H17BrO/c1-12-10-8-6-4-2-3-5-7-9(10)11/h7,10H,2-6,8H2,1H3 |
InChIキー |
XJTBPAOGYOCZLK-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCCCC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
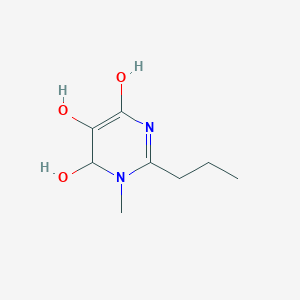
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
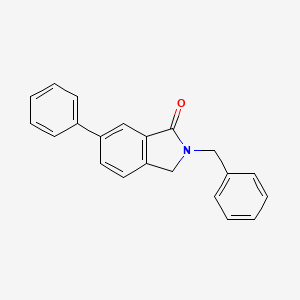
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
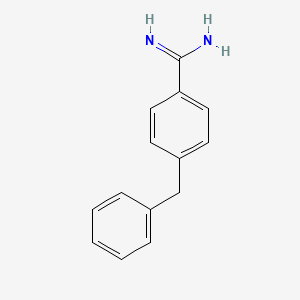
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
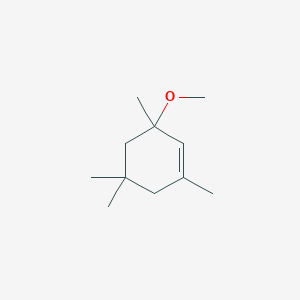
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

